molecular formula C13H16FN5O B6428678 5-fluoro-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]pyridine-3-carboxamide CAS No. 2034561-46-9

5-fluoro-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]pyridine-3-carboxamide

Cat. No.: B6428678
CAS No.: 2034561-46-9
M. Wt: 277.30 g/mol
InChI Key: FTBUHXJOYAODPS-UHFFFAOYSA-N
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Description

5-fluoro-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of fluorinated pyridine carboxamides. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of fluorine and triazole moieties in its structure suggests it may exhibit unique biological activities and pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Pyridine Carboxamide Core: The starting material, 5-fluoropyridine-3-carboxylic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The acid chloride is then reacted with 3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-amine in the presence of a base such as triethylamine (TEA) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole moiety, using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can target the pyridine ring or the carboxamide group, using agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The fluorine atom on the pyridine ring can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide (NaOMe) in methanol.

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: LiAlH₄, sodium borohydride (NaBH₄)

    Substitution: NaOMe, potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound can be used to study the effects of fluorinated carboxamides on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.

Medicine

Medically, this compound has potential as a pharmaceutical agent. Its structure suggests it could be developed into drugs for treating various conditions, such as infections or cancer, due to the bioactive triazole and fluorine groups.

Industry

In industry, the compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-fluoro-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]pyridine-3-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions or form hydrogen bonds, while the fluorine atom can enhance binding affinity and metabolic stability. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoro-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]pyridine-2-carboxamide
  • 5-fluoro-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]pyridine-4-carboxamide

Uniqueness

Compared to similar compounds, 5-fluoro-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]pyridine-3-carboxamide may exhibit unique properties due to the specific positioning of the fluorine atom and the triazole ring. These structural features can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-fluoro-N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN5O/c1-9(2)12(6-19-8-16-7-17-19)18-13(20)10-3-11(14)5-15-4-10/h3-5,7-9,12H,6H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBUHXJOYAODPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=NC=N1)NC(=O)C2=CC(=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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